1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene
Description
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene is an organic compound with the molecular formula C19H23ClO3. This compound is part of the methoxybenzenes family and is characterized by its complex structure, which includes a chloro-substituted benzene ring and a butoxy linkage to a methoxy-methylphenoxy group .
Properties
IUPAC Name |
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-14-6-8-16(20)18(12-14)23-11-5-4-10-22-17-9-7-15(2)13-19(17)21-3/h6-9,12-13H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFYSYPDPRAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-methoxy-4-methylphenol: This can be synthesized through the methylation of 4-methylphenol using methanol in the presence of a catalyst.
Formation of 4-(2-methoxy-4-methylphenoxy)butanol: This intermediate is prepared by reacting 2-methoxy-4-methylphenol with 4-chlorobutanol under basic conditions.
Final Coupling Reaction: The final step involves the reaction of 4-(2-methoxy-4-methylphenoxy)butanol with 1-chloro-2-bromo-4-methylbenzene in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene: Similar structure but with an ethoxy linkage instead of butoxy.
2-chloro-4-methyl-1-(1-methylethyl)cyclohexane: Similar chloro and methyl substitutions but on a cyclohexane ring.
Uniqueness
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene is unique due to its specific butoxy linkage and the combination of functional groups, which confer distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
